molecular formula C17H22N4O3 B2905364 N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-32-8

N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2905364
CAS No.: 2034504-32-8
M. Wt: 330.388
InChI Key: HHVYAGWNQIODGE-UHFFFAOYSA-N
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Description

N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034254-23-2) is a chemical compound with a molecular formula of C18H24N4O3 and a molecular weight of 344.41 g/mol. This benzimidazole derivative is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound features a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, a structure of significant interest in medicinal chemistry. Scientific literature indicates that analogs based on this scaffold, such as 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides, have been explored as novel and orally efficacious Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology research . Other related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potential anti-inflammatory agents, showing activity in inhibiting the production of inflammatory mediators . Researchers can utilize this compound as a key intermediate or building block in various chemical syntheses, or as a candidate for screening in biological assays. Available packaging options include 20mg, 30mg, 40mg, 50mg, and 75mg .

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-6-7-24-16-8-12(4-5-18-16)10-19-17(22)13-2-3-14-15(9-13)21-11-20-14/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYAGWNQIODGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A critical comparison with structurally related compounds reveals key differences in substituent groups and their pharmacological implications:

Compound Name Core Structure Key Substituents Potential Impact on Properties
Target Compound Benzo[d]imidazole 2-(2-Methoxyethoxy)pyridin-4-ylmethyl, tetrahydro ring Enhanced solubility (due to ether chain); improved bioavailability vs. rigid aromatic systems
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-... [2] Benzo[d]imidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl, propyl Increased lipophilicity (methoxy groups); potential for CNS penetration
Imazamox [3] Imidazolinone 5-(Methoxymethyl)-3-pyridinecarboxylic acid Herbicidal activity via acetolactate synthase inhibition; polar carboxylic acid enhances soil mobility

Key Observations :

  • The target compound’s 2-methoxyethoxy-pyridinyl group likely improves aqueous solubility compared to the methoxyphenyl substituents in , which may favor pharmacokinetics in drug design.
  • Unlike imidazolinone herbicides (e.g., imazamox ), the benzo[d]imidazole core in the target compound is non-ionizable, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor modulation).

Q & A

Basic: What are the critical steps in synthesizing N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1 : Preparation of the benzoimidazole core via cyclization of substituted diaminobenzoic acid derivatives under acidic conditions (e.g., HCl/ethanol) .
  • Step 2 : Functionalization of the pyridine moiety with 2-methoxyethoxy groups using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
  • Step 3 : Amide bond formation between the benzoimidazole and functionalized pyridine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane .
  • Validation : Confirm structure via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity (>95%) .

Basic: How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent integration and absence of impurities .
  • Mass Spectrometry (MS) : HRMS (ESI-TOF) to verify molecular ion peaks and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Combustion analysis (C, H, N) to validate empirical formula (±0.4% tolerance) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Dose-response studies (e.g., IC50 determination) against kinases or proteases using fluorescence-based substrates .
  • Receptor Binding Assays : Radioligand displacement experiments (e.g., 3H^3H-labeled antagonists) to measure affinity (Ki_i) for GPCRs or nuclear receptors .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced: How can reaction yield and selectivity be optimized during synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions .
  • Catalyst Screening : Test palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while inert atmospheres (N2_2) prevent oxidation .

Advanced: What computational strategies predict target binding modes and SAR?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with protein targets (e.g., kinases) using PyMOL for visualization .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize ligand geometry and calculate electrostatic potential maps .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and free energy (MM-PBSA) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from independent studies and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
  • Experimental Replication : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .
  • Structure-Activity Relationship (SAR) Table : Compare substituent effects on activity (example below):
Substituent on BenzoimidazoleBiological Activity (IC50, nM)TargetReference
-H (Parent compound)250 ± 15Kinase X
-CH3_3180 ± 10Kinase X
-OCH3_395 ± 5Kinase X

Advanced: What methodologies validate thermal stability and solubility for formulation studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heating rate of 10°C/min under N2_2 to determine decomposition temperature .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions .
  • Solubility Screening : Shake-flask method in buffers (pH 1–7.4) and co-solvents (PEG-400, cyclodextrins) .

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